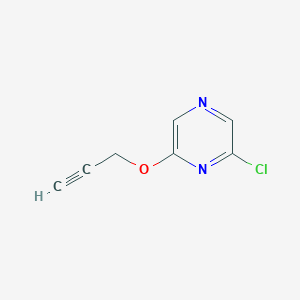
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine is an organic compound with the molecular formula C7H5ClN2O It is a derivative of pyrazine, featuring a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol displaces the chlorine atom on the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules . The chlorine atom can also facilitate interactions with nucleophilic sites in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyrazine ring.
2-Chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine: Contains a triazine ring and a thiophene group, offering different chemical properties.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxy group, used in bioconjugation.
Uniqueness
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine is unique due to its combination of a pyrazine ring and a prop-2-yn-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
426832-47-5 |
|---|---|
Fórmula molecular |
C7H5ClN2O |
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
2-chloro-6-prop-2-ynoxypyrazine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h1,4-5H,3H2 |
Clave InChI |
WBVIVIOAWVQYNO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CN=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


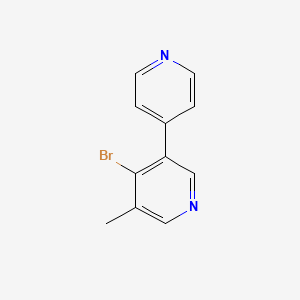
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


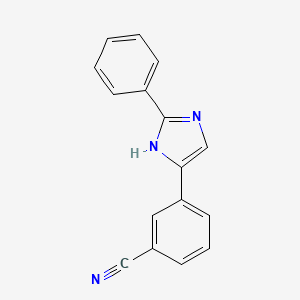
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)

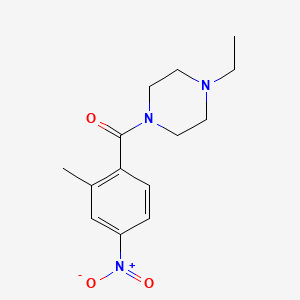
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
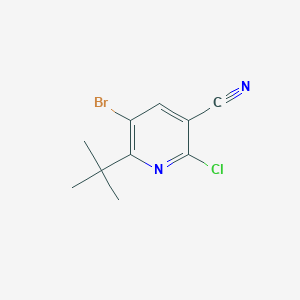
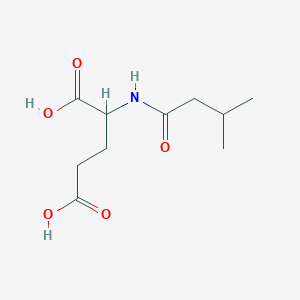
![tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B13889196.png)
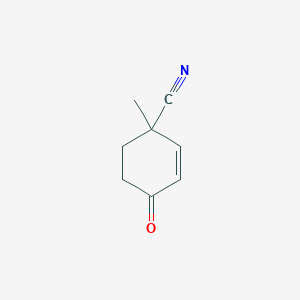
![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
